molecular formula C16H13ClFN5OS2 B11389279 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11389279
M. Wt: 409.9 g/mol
InChI Key: RYPYHYUPQVKENB-UHFFFAOYSA-N
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Description

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-ethyl-1,3,4-thiadiazole and 4-fluorobenzyl chloride, which undergo a series of reactions such as nucleophilic substitution, chlorination, and amide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or antiviral activities.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Uniqueness

The unique combination of the thiadiazole and pyrimidine rings, along with the specific substituents, gives this compound distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13ClFN5OS2

Molecular Weight

409.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H13ClFN5OS2/c1-2-12-22-23-16(26-12)21-14(24)13-11(17)7-19-15(20-13)25-8-9-3-5-10(18)6-4-9/h3-7H,2,8H2,1H3,(H,21,23,24)

InChI Key

RYPYHYUPQVKENB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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